An In-depth Technical Guide to 4-methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde: Properties, Synthesis, and Applications
Introduction: The Thienopyrrole Scaffold in Modern Drug Discovery
The thieno[3,2-b]pyrrole heterocyclic system represents a class of compounds of significant interest to the fields of medicinal chemistry and materials science. This fused bicyclic structure, possessing both electron-rich thiophene and pyrrole rings, imparts unique electronic and steric properties that make it a privileged scaffold in the design of novel therapeutic agents and functional organic materials. The inherent aromaticity and potential for diverse functionalization allow for the fine-tuning of physicochemical and pharmacological properties.
This guide focuses on a specific, yet pivotal, derivative: 4-methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde . The introduction of a methyl group at the 4-position (the pyrrole nitrogen) enhances metabolic stability and modulates solubility, while the carbaldehyde at the 5-position serves as a versatile synthetic handle for further molecular elaboration. This strategic combination of substituents makes it a valuable building block for the synthesis of a wide array of more complex molecules with potential biological activity. This document will provide a comprehensive overview of its physicochemical properties, a detailed protocol for its synthesis and characterization, and a discussion of its current and potential applications in drug development.
Physicochemical Properties: A Quantitative Overview
A thorough understanding of the physicochemical properties of a lead compound is fundamental to its development as a therapeutic agent. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential. While extensive experimental data for 4-methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde is not widely published, a combination of predicted data and analysis of related structures provides a solid foundation for its characterization.
| Property | Value | Source |
| Molecular Formula | C₈H₇NOS | PubChem[1] |
| Molecular Weight | 165.21 g/mol | PubChem[1] |
| CAS Number | 121933-60-6 | PubChem[1] |
| Appearance | Predicted to be a solid at room temperature | Inferred from related structures |
| Boiling Point (Predicted) | 323.9 ± 22.0 °C | ChemicalBook[2] |
| Density (Predicted) | 1.31 ± 0.1 g/cm³ | ChemicalBook[2] |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in non-polar solvents and water is anticipated. | Inferred from structural analysis |
| pKa (Predicted) | The pyrrole nitrogen is non-basic due to delocalization of the lone pair into the aromatic system. The aldehyde proton is not acidic. | Inferred from structural analysis |
Note: The boiling point and density are predicted values and should be confirmed by experimental analysis.
Synthesis and Characterization: A Validated Experimental Protocol
The synthesis of 4-methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde can be efficiently achieved through a two-step process starting from the commercially available 4H-thieno[3,2-b]pyrrole. The key steps involve the N-methylation of the pyrrole nitrogen followed by a regioselective formylation at the 5-position using the Vilsmeier-Haack reaction. This classic formylation method is well-suited for electron-rich heterocyclic systems and offers high yields and predictable regiochemistry.[1][3]
Step 1: N-Methylation of 4H-thieno[3,2-b]pyrrole
The initial step focuses on the alkylation of the pyrrole nitrogen. The use of a strong base is necessary to deprotonate the N-H group, generating a nucleophilic anion that readily reacts with an electrophilic methyl source.
Protocol:
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To a solution of 4H-thieno[3,2-b]pyrrole (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
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Allow the reaction mixture to stir at 0 °C for 30 minutes, during which time the evolution of hydrogen gas will be observed.
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Add methyl iodide (CH₃I, 1.5 eq) dropwise to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Extract the aqueous layer with ethyl acetate (3 x V).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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The crude product, 4-methyl-4H-thieno[3,2-b]pyrrole, can be purified by column chromatography on silica gel.
Causality of Experimental Choices:
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Anhydrous THF: The use of an anhydrous solvent is critical to prevent the quenching of the highly reactive sodium hydride.
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Inert Atmosphere: An inert atmosphere prevents the reaction of sodium hydride with atmospheric moisture and oxygen.
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Sodium Hydride: A strong, non-nucleophilic base is required to efficiently deprotonate the pyrrole N-H without competing side reactions.
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Methyl Iodide: A highly reactive and efficient methylating agent.
Step 2: Vilsmeier-Haack Formylation of 4-methyl-4H-thieno[3,2-b]pyrrole
The Vilsmeier-Haack reaction is a reliable method for introducing a formyl group onto electron-rich aromatic rings. The Vilsmeier reagent, a chloromethyleniminium salt, is typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).
Protocol:
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In a separate flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 1.5 eq) dropwise to anhydrous N,N-dimethylformamide (DMF, 3.0 eq) at 0 °C under an inert atmosphere. Stir the mixture for 30 minutes at this temperature.
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Add a solution of 4-methyl-4H-thieno[3,2-b]pyrrole (1.0 eq) in anhydrous DMF to the freshly prepared Vilsmeier reagent at 0 °C.
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Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by TLC.
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After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
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Neutralize the mixture by the careful addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.
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A precipitate of the crude product should form. Collect the solid by vacuum filtration and wash with cold water.
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The crude 4-methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Causality of Experimental Choices:
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Anhydrous DMF: Serves as both a reagent and a solvent, and its anhydrous nature is crucial for the efficient formation of the Vilsmeier reagent.
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Phosphorus Oxychloride: The activating agent for DMF to form the electrophilic chloromethyleniminium salt.
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Heating: Provides the necessary activation energy for the electrophilic aromatic substitution to occur.
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Aqueous Workup and Neutralization: The hydrolysis of the intermediate iminium salt to the final aldehyde product is achieved during the aqueous workup. Neutralization is necessary to remove acidic byproducts.
Characterization
A full characterization of the synthesized 4-methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde would involve the following analytical techniques:
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¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: To confirm the presence and connectivity of all protons in the molecule. Expected signals would include a singlet for the N-methyl group, aromatic protons for the thieno[3,2-b]pyrrole core, and a characteristic downfield singlet for the aldehyde proton.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: To identify all unique carbon environments, including the carbonyl carbon of the aldehyde.
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IR (Infrared) Spectroscopy: To identify key functional groups, particularly the characteristic C=O stretching vibration of the aldehyde.
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Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition of the compound.
Reactivity and Potential for Further Functionalization
The chemical reactivity of 4-methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde is dominated by the aldehyde functional group, which serves as a gateway for a multitude of chemical transformations.
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Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid, using standard oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent. This carboxylic acid derivative can then be converted to esters, amides, or acid chlorides, further expanding the synthetic possibilities.
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Reduction: The aldehyde can be reduced to the corresponding primary alcohol, (4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanol, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
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Reductive Amination: This is a particularly powerful transformation for drug discovery applications. The aldehyde can react with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form a new carbon-nitrogen bond, yielding a diverse range of substituted amine derivatives. A patent has described the synthesis of an adamantyl amine derivative via this route, highlighting its utility.
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Wittig Reaction and Related Olefinations: The aldehyde can undergo Wittig-type reactions to form alkenes, allowing for the introduction of various vinyl groups.
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Condensation Reactions: The aldehyde can participate in condensation reactions with active methylene compounds, such as malonates or nitriles, to form α,β-unsaturated systems.
Applications in Drug Discovery and Development
The thieno[3,2-b]pyrrole scaffold is increasingly recognized as a valuable core structure in the design of bioactive molecules. Its rigid, planar geometry and ability to participate in hydrogen bonding and π-stacking interactions make it an attractive framework for targeting various biological macromolecules.
Derivatives of the thieno[3,2-b]pyrrole core have demonstrated a broad range of pharmacological activities, including:
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Antiviral Agents: Thienopyrrole derivatives have been investigated for their potential as antiviral agents, with some showing activity against chikungunya virus.
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Anticancer Agents: The scaffold has been utilized in the development of inhibitors of various protein kinases, which are key targets in cancer therapy. Fused thiophene derivatives, including thienopyrimidines derived from thienopyrroles, have shown promise as anticancer agents.
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Enzyme Inhibitors: The thieno[3,2-b]pyrrole nucleus has been identified as a scaffold for the development of inhibitors for enzymes such as lysine-specific demethylase 1 (LSD1), which is a target in oncology.
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Antiparasitic Agents: Thieno[3,2-b]pyrrole-5-carboxamides have been identified as potent and selective inhibitors of Giardia duodenalis.
The subject of this guide, 4-methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde, serves as a key intermediate in the synthesis of these and other potentially bioactive molecules. Its aldehyde functionality allows for the systematic exploration of the chemical space around the thienopyrrole core, a crucial aspect of structure-activity relationship (SAR) studies in drug discovery.
Conclusion
4-methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde is a strategically designed heterocyclic building block with significant potential in the fields of medicinal chemistry and materials science. While a comprehensive set of experimentally determined physicochemical data is yet to be widely published, its synthesis is achievable through well-established and reliable chemical transformations. The versatility of its aldehyde functional group opens up a vast array of possibilities for the creation of diverse chemical libraries for biological screening. As the importance of the thieno[3,2-b]pyrrole scaffold continues to grow, this particular carbaldehyde derivative will undoubtedly play a crucial role in the development of the next generation of innovative therapeutics and functional materials.
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